tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H13IN2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the reaction of 6-hydroxyindazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by the esterification of the resulting 6-hydroxy-3-iodoindazole with tert-butyl chloroformate under basic conditions to form the final product .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydroxy group at the 6-position can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-amino, 3-thio, or 3-halo derivatives.
Oxidation: 6-oxo-3-iodoindazole derivatives.
Reduction: 6-methylene-3-iodoindazole derivatives.
Ester Hydrolysis: 6-hydroxy-3-iodoindazole-1-carboxylic acid
Scientific Research Applications
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: Employed in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-iodo-1H-indazole-1-carboxylate: Similar structure but lacks the hydroxy group at the 6-position.
tert-Butyl 1-indolecarboxylate: Contains an indole ring instead of an indazole ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex indole derivative with additional functional groups
Uniqueness
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of both the hydroxy group at the 6-position and the iodine atom at the 3-position, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13IN2O3 |
---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-6-7(16)4-5-8(9)10(13)14-15/h4-6,16H,1-3H3 |
InChI Key |
ZLLXWHKQJXYLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.